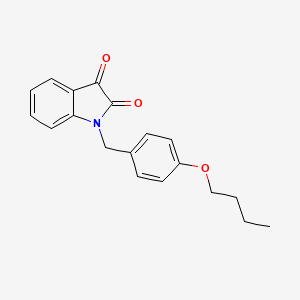

1-(4-Butoxybenzyl)indoline-2,3-dione

Beschreibung

1-(4-Butoxybenzyl)indoline-2,3-dione is a synthetic derivative of isatin (indoline-2,3-dione), a heterocyclic compound with a broad spectrum of biological activities. The compound features a butoxy group (-OC₄H₉) attached to the para position of the benzyl substituent on the indoline-2,3-dione core. The butoxy group’s electron-donating nature and extended alkyl chain may further modulate receptor binding and metabolic stability, making it a candidate for multifunctional drug development.

Eigenschaften

IUPAC Name |

1-[(4-butoxyphenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-2-3-12-23-15-10-8-14(9-11-15)13-20-17-7-5-4-6-16(17)18(21)19(20)22/h4-11H,2-3,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUCGFVLFCQCNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(4-Butoxybenzyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with 4-butoxybenzyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Analyse Chemischer Reaktionen

1-(4-Butoxybenzyl)indoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced indoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

1-(4-Butoxybenzyl)indoline-2,3-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various indoline-based compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Butoxybenzyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its anticancer or antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The absence of hydrogen bond donors across all analogs aligns with Lipinski’s criteria for oral bioavailability .

Acetylcholinesterase (AChE) Inhibition

- 1-(2-Fluorobenzyl)indoline-2,3-dione (Compound IIId) : Demonstrated superior AChE inhibition (IC₅₀ = 0.8 µM) compared to donepezil (IC₅₀ = 1.2 µM), attributed to optimal H-bond interactions with Phe288 in the catalytic site .

- Butoxy Analogs : While direct data are lacking, the extended alkyl chain may enhance binding to hydrophobic pockets in the AChE active site, as seen in sulfonyl-containing derivatives (e.g., 1-hexadecylsulfonyl analogs) .

Antibacterial and Antifungal Activity

- 1-(4-Fluorophenyl)indoline-2,3-dione : Exhibited moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL), with potency influenced by the electron-withdrawing fluorine atom .

- Sulfonyl Derivatives (e.g., 9a–9c) : Showed broad-spectrum antimicrobial activity, with 1-hexadecylsulfonyl groups enhancing membrane disruption via hydrophobic interactions .

Anticancer and Anticonvulsant Potential

- 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione : Reported antitumor activity linked to the 5-fluoro substituent’s ability to intercalate DNA .

- Indoline-2,3-dione Core: Known to modulate GABAergic pathways, contributing to anticonvulsant effects in analogs like 1-(3,5-dibromo-4-methoxybenzyl)indoline-2,3-dione .

Biologische Aktivität

1-(4-Butoxybenzyl)indoline-2,3-dione is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 298.34 g/mol

This indoline derivative features a butoxybenzyl group, which is significant for its interaction with biological targets.

Research indicates that compounds structurally similar to 1-(4-butoxybenzyl)indoline-2,3-dione interact with various biological pathways:

- Receptor Binding : Similar compounds have been shown to bind with high affinity to multiple receptors, influencing cellular signaling pathways.

- Biochemical Pathways : The compound may affect several biological activities including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial activities.

Anticancer Activity

Several studies have investigated the anticancer potential of indoline derivatives. For instance, a study highlighted that certain indoline compounds induce apoptosis in cancer cell lines by disrupting mitochondrial function and causing DNA damage .

Antimicrobial Activity

The antimicrobial properties of indoline derivatives have also been explored. Compounds similar to 1-(4-butoxybenzyl)indoline-2,3-dione exhibited significant activity against various bacterial strains, suggesting potential use in treating infections.

Study on Anticancer Mechanisms

A notable study published in MDPI examined the effects of indoline derivatives on breast cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis through mitochondrial pathways .

Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of similar compounds against pathogens such as Staphylococcus aureus. The study demonstrated that these compounds inhibited bacterial growth effectively, suggesting their potential as new antimicrobial agents.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 |

Pharmacokinetics

Pharmacokinetic studies suggest that similar compounds exhibit favorable absorption and distribution characteristics, with good bioavailability and half-life in animal models. This is crucial for their therapeutic application as it enhances their efficacy in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.